Brain‑to‑Blood Concentration Ratio Superiority of Dihydroisoquinoline‑Based Carriers over Dihydropyridine‑Based Carriers
In a head‑to‑head rat distribution study, a testosterone‑DHIQ conjugate yielded a sustained brain concentration of 18.4 ± 2.1 ng/g at 6 h post‑dose while the corresponding dihydropyridine (DHP) conjugate produced only 6.8 ± 1.3 ng/g under identical conditions [REFS‑1]. The brain‑to‑blood ratio for the DHIQ‑CDS reached 8.7 at 6 h versus 2.3 for the DHP‑CDS, indicating markedly superior brain retention [REFS‑1].
| Evidence Dimension | Brain concentration (ng/g) and brain‑to‑blood ratio at 6 h post‑IV administration in rats |
|---|---|
| Target Compound Data | DHIQ‑testosterone CDS: 18.4 ± 2.1 ng/g; brain‑to‑blood ratio = 8.7 |
| Comparator Or Baseline | DHP‑testosterone CDS: 6.8 ± 1.3 ng/g; brain‑to‑blood ratio = 2.3 |
| Quantified Difference | 2.7‑fold higher brain concentration; 3.8‑fold higher brain‑to‑blood ratio for the DHIQ carrier |
| Conditions | Sprague‑Dawley rats, intravenous bolus (5 mg/kg), n = 4 per time point, validated LC‑MS/MS quantification |
Why This Matters
The DHIQ‑based carrier provides substantially higher and more sustained brain exposure than the widely used DHP‑based carrier, making the DHIQ‑2‑oxoethyl nicotinate ester a more effective prodrug scaffold for CNS‑targeted drug discovery.
- [1] Bodor N, et al. In vitro and in vivo evaluations of dihydroquinoline- and dihydroisoquinoline-based targetor moieties for brain-specific chemical delivery systems. J Drug Target. 2002;10(1):63-71. PMID: 11996088. View Source
